NGB 2904-d8 Hydrochloride

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

NGB 2904-d8 Hydrochloride is the octadeuterated isotopologue of NGB 2904 Hydrochloride, a potent and selective dopamine D3 receptor antagonist. The parent compound, NGB 2904, exhibits a Ki of 1.4 nM at human D3 receptors with approximately 155-fold selectivity over D2 (Ki = 217 nM) and negligible affinity for D1, D4, D5, and serotonergic 5-HT2 receptors (Kis > 5000 nM).

Molecular Formula C₂₈H₂₂D₈Cl₃N₃O
Molecular Weight 538.97
Cat. No. B1155711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGB 2904-d8 Hydrochloride
SynonymsN-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide-d8 Hydrochloride;  N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide-d8 Monohydrochloride
Molecular FormulaC₂₈H₂₂D₈Cl₃N₃O
Molecular Weight538.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NGB 2904-d8 Hydrochloride: Deuterated Dopamine D3 Receptor Antagonist for Precision Quantitative Bioanalysis


NGB 2904-d8 Hydrochloride is the octadeuterated isotopologue of NGB 2904 Hydrochloride, a potent and selective dopamine D3 receptor antagonist [1]. The parent compound, NGB 2904, exhibits a Ki of 1.4 nM at human D3 receptors with approximately 155-fold selectivity over D2 (Ki = 217 nM) and negligible affinity for D1, D4, D5, and serotonergic 5-HT2 receptors (Kis > 5000 nM) [1][2]. The -d8 isotopologue carries eight non-labile deuterium atoms on the piperazine ring, yielding a molecular mass of 538.97 Da (free base + HCl) compared to 530.92 Da for the non-deuterated HCl salt . This +8 Da mass shift equips NGB 2904-d8 HCl for exclusive use as a co-eluting internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where accurate quantitation of NGB 2904 in complex biological matrices is required [3].

Why NGB 2904-d8 Hydrochloride Cannot Be Replaced by Non-Deuterated NGB 2904 or Other D3 Antagonists in Analytical Workflows


Generic substitution of NGB 2904-d8 Hydrochloride with NGB 2904 Hydrochloride in quantitative LC-MS/MS protocols is analytically invalid because the non-deuterated compound is chemically identical to the target analyte and therefore co-elutes with the same precursor-to-product ion transitions, rendering quantification impossible via stable-isotope dilution [1]. Substitution with a structurally distinct D3 antagonist, such as SB-277011A or PG 01037, fails because these compounds possess different chromatographic retention times, ionization efficiencies, and matrix effect susceptibilities, violating the prerequisite for co-elution that underpins reliable internal standardization [2]. Furthermore, NGB 2904-d8 Hydrochloride is the only commercially available deuterated standard specifically designed for NGB 2904, eliminating the possibility of obtaining identical analytical performance from any non-isotopologic alternative . These constraints establish NGB 2904-d8 HCl as an irreplaceable component of any validated bioanalytical method for NGB 2904 quantitation.

Quantitative Evidence Differentiating NGB 2904-d8 Hydrochloride from Its Closest Comparators


Mass Shift Enables Interference-Free Quantitation—NGB 2904-d8 Hydrochloride vs. NGB 2904 Hydrochloride

NGB 2904-d8 Hydrochloride provides a +8.05 Da mass increment relative to NGB 2904 Hydrochloride . In multiple reaction monitoring (MRM) mode, the deuterated internal standard is detected at a distinct m/z window (e.g., m/z 539.2 → fragment ion vs. m/z 531.2 for the analyte), enabling simultaneous quantitation without spectral overlap [1]. This mass shift is essential because the non-deuterated compound, if used as internal standard, would produce an identical MRM signal, making it impossible to discriminate analytical standard signal from true analyte signal [1].

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

Chemical Purity Thresholds—NGB 2904-d8 Hydrochloride vs. Non-Deuterated NGB 2904 Hydrochloride

Non-deuterated NGB 2904 Hydrochloride is certified at ≥98% chemical purity (HPLC) . In contrast, commercially available NGB 2904-d8 Hydrochloride is typically supplied at ≥95% chemical purity, with isotopic incorporation (atom% D) specified at ≥95% . The slightly lower chemical purity of the deuterated standard reflects the added synthetic complexity of deuterium incorporation, but does not impair its function as an internal standard because the critical parameter is isotopic enrichment rather than absolute chemical purity [1].

Analytical Reference Standards Purity Specification Quality Control

Functional Role Differentiation—Analytical Standard vs. Pharmacological Probe

NGB 2904 Hydrochloride functions as a potent pharmacological probe with Ki = 1.4 nM at D3 receptors and IC50 = 6.8 nM in quinpirole-stimulated mitogenesis assays [1][2]. NGB 2904-d8 Hydrochloride is not validated for receptor binding or functional assays and is exclusively designed as an analytical internal standard . Any attempt to use the deuterated compound for pharmacological experiments would introduce uncontrolled variables because the deuterium isotope effect on receptor binding kinetics and functional antagonism has not been characterized for NGB 2904 [3].

Intended Use Pharmacological Assays Bioanalytical Method Validation

Commercial Availability Exclusivity—NGB 2904-d8 Hydrochloride vs. Alternative Deuterated Dopamine Antagonists

A search of major chemical reference standard catalogs (TRC/LGC, Cayman, Sigma-Aldrich) confirms that NGB 2904-d8 Hydrochloride (Catalog TRC-N393502) is the sole commercially available deuterated isotopologue specific to NGB 2904 . No deuterated standards for the structurally related D3 antagonists SB-277011A (NGB 2904 comparator) or PG 01037 are listed in these catalogs [1]. The absence of deuterated alternatives for these comparator D3 antagonists means that any LC-MS/MS method quantifying NGB 2904 must use NGB 2904-d8 HCl as its internal standard; there is no alternative isotopolog .

Procurement Exclusivity Isotope Labelled Standards D3 Receptor Antagonists

Comparative Pharmacokinetic Parameters—NGB 2904 vs. In-Class D3 Antagonists PG 01037 and CJB 090

In a head-to-head rat pharmacokinetic study, NGB 2904 exhibited an elimination half-life (t₁/₂) of 2.58 h, a volume of distribution (Vd) of 12.0 L/kg, and a brain-to-plasma ratio (B/P) of 9.72 after intravenous administration [1]. By comparison, the 2-pyridylphenyl analog CJB 090 demonstrated a shorter t₁/₂ (1.49 h) and lower Vd (5.95 L/kg), while PG 01037 showed a longer t₁/₂ (3.27 h) and comparable Vd (14.19 L/kg) but was a substrate for P-glycoprotein (P-gp) efflux, which limits its brain penetration [1]. These data establish that NGB 2904-d8 HCl is the only isotopologically matched internal standard for quantifying the unique PK profile of NGB 2904; structurally distinct D3 antagonists cannot substitute.

Pharmacokinetics Brain-to-Plasma Ratio Half-Life

Storage Stability—NGB 2904-d8 Hydrochloride vs. NGB 2904 Hydrochloride

The non-deuterated NGB 2904 Hydrochloride is certified as stable for ≥4 years when stored at -20°C . NGB 2904-d8 Hydrochloride is recommended for storage at -20°C and is supplied with a Certificates of Analysis specifying batch-specific purity and isotopic enrichment data . While multi-year stability data specifically for the d8 isotopologue are not published, the carbon-deuterium bonds (C-D) exhibit a higher bond dissociation energy than C-H bonds (341 vs. 338 kJ/mol for the zero-point energy difference), theoretically conferring enhanced resistance to oxidative metabolic degradation [1], though this property is relevant primarily to in vivo metabolic stability rather than shelf-storage stability [1].

Stability Long-Term Storage Reference Standard Management

Definitive Application Scenarios for NGB 2904-d8 Hydrochloride in Preclinical and Analytical Research


LC-MS/MS Quantification of NGB 2904 in Brain Tissue for CNS Pharmacokinetic Studies

NGB 2904-d8 Hydrochloride serves as the required co-eluting internal standard for accurate quantitation of NGB 2904 in brain homogenates and cerebrospinal fluid [1]. The +8 Da mass shift enables interference-free MRM detection, compensating for the substantial matrix effects (ion suppression) observed with lipophilic D3 antagonists in CNS tissue extracts [2]. This scenario draws directly from the PK evidence that NGB 2904 achieves a brain-to-plasma ratio of 9.72 in rats, necessitating precise tissue-level quantitation to establish CNS exposure-pharmacology relationships [2].

Validation of Bioanalytical Methods for IND-Enabling Preclinical Toxicology Studies

Regulatory-compliant bioanalytical method validation per FDA/EMA guidance requires a stable-isotope-labeled internal standard for each analyte to correct for extraction recovery variability, ionization fluctuations, and matrix effects [1]. NGB 2904-d8 Hydrochloride fulfills this requirement specifically for NGB 2904, whereas structural analogs (e.g., PG 01037, CJB 090) would fail validation criteria for accuracy, precision, and matrix factor consistency because they co-elute at different retention times and exhibit divergent ionization responses [2].

Receptor Occupancy Studies Requiring High-Sensitivity NGB 2904 Detection in Microdialysate

In vivo microdialysis studies investigating D3 receptor occupancy by NGB 2904 produce samples with low drug concentrations (picomolar to low nanomolar range) and high saline content [1]. NGB 2904-d8 Hydrochloride, when added as an internal standard prior to sample concentration and LC-MS/MS analysis, enables reliable quantitation at the lower limit of quantification (LLOQ) required for occupancy calculations, leveraging the identical extraction efficiency and ionization behavior of the deuterated isotopologue [2].

Metabolic Stability Assays Using Deuterated Substrate to Distinguish CYP-Mediated from Non-Enzymatic Degradation

While NGB 2904-d8 Hydrochloride is primarily used as an internal standard, its C-D bonds exhibit a kinetic isotope effect (kH/kD ≈ 1-10 depending on the reaction mechanism) that can be exploited in vitro to probe the rate-limiting step of CYP3A-mediated oxidative metabolism of NGB 2904 [1]. This application is supplementary and requires careful experimental design to deconvolve isotopic effects from intrinsic clearance measurements [1]; thus, the primary procurement rationale remains analytical quantitation.

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